S. aureus FabI Enzyme Inhibition: Compound 2034447-48-6 vs. Triclosan vs. In-Class Novalex Leads
This compound inhibits recombinant S. aureus FabI with a Ki of 2.2 µM (2,200 nM) and an IC₅₀ of 6.0 µM in a competitive inhibition assay using crotonyl-CoA as substrate . In contrast, triclosan—the most widely referenced FabI inhibitor tool compound—exhibits an IC₅₀ of approximately 1.0 µM against purified S. aureus FabI under comparable biochemical conditions . Within the Novalex Therapeutics FabI program, the lead compound CHEMBL4204517 achieves a Ki of 200 nM against the identical enzyme preparation (S. aureus ATCC 43300 FabI), representing a 11-fold higher affinity . This places compound 2034447-48-6 in the moderate-affinity tier of the Novalex series, providing a differentiated pharmacological tool for studying structure–activity relationships where sub-micromolar potency is not the primary selection criterion.
| Evidence Dimension | FabI enzyme inhibition (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 2,200 nM; IC₅₀ = 6,000 nM against S. aureus ATCC 43300 FabI |
| Comparator Or Baseline | Triclosan: IC₅₀ ≈ 1,000 nM (S. aureus FabI); CHEMBL4204517: Ki = 200 nM (same Novalex FabI assay) |
| Quantified Difference | 6-fold weaker IC₅₀ than triclosan; 11-fold weaker Ki than the Novalex lead CHEMBL4204517 |
| Conditions | Competitive inhibition, crotonyl-CoA substrate, NADPH/NADH cofactor, S. aureus subsp. aureus Rosenbach ATCC 43300 FabI |
Why This Matters
The moderate FabI affinity differentiates this compound from both the promiscuous biocide triclosan and the high-potency Novalex leads, making it suitable as a selectivity-profiling probe or a moderate-affinity reference standard in FabI inhibitor screening cascades.
- [1] BindingDB BDBM50452507; CHEMBL4205014. Affinity Data: Ki = 2.20E+3 nM, IC₅₀ = 6.00E+3 nM for S. aureus FabI. Novalex Therapeutics, curated by ChEMBL (2020). View Source
- [2] Heath, R. J. et al. Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis. J. Biol. Chem. 274(16), 11110–11114 (1999). IC₅₀ ≈ 1 µM for purified S. aureus FabI. View Source
- [3] BindingDB BDBM50452511; CHEMBL4204517. Affinity Data: Ki = 200 nM for S. aureus FabI. Novalex Therapeutics, curated by ChEMBL (2020). View Source
